Home > Products > Screening Compounds P130927 > 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline - 23486-20-6

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-15203948
CAS Number: 23486-20-6
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic organic compounds featuring a nitrogen atom in a saturated ring structure. This compound is characterized by the presence of a chloropropyl group at the second position of the tetrahydroisoquinoline framework. Tetrahydroisoquinolines are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development.

Source and Classification

The compound can be classified as an alkaloid due to its nitrogen-containing structure. It is often studied for its pharmacological properties and potential therapeutic uses. The presence of the chloropropyl group may influence its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropyl bromide or iodide under basic conditions.

  1. Starting Material: 1,2,3,4-tetrahydroisoquinoline.
  2. Reagent: 3-chloropropyl bromide or iodide.
  3. Base: Potassium carbonate or sodium hydride.
  4. Solvent: Acetonitrile or dimethylformamide.
  5. Reaction Conditions: The mixture is typically heated at reflux for several hours to promote the alkylation reaction.

The product can be purified using column chromatography to yield pure 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline is C12H14ClNC_{12}H_{14}ClN. The molecular weight is approximately 221.7 g/mol.

  • InChI: InChI=1S/C12H14ClN/c1-2-8-12(13)10-6-4-5-9(10)7-11(8)14-3/h4-7H,2-3H2,1H3
  • Canonical SMILES: ClCCCN1CCC2=C(C1=CC=C(C=C2)N)C

This structure features a bicyclic system with a saturated nitrogen atom and a chloropropyl substituent that significantly affects its chemical behavior.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form new derivatives.

    Example Reaction:
    R Nu+Cl CH2CH2CH2ClR NH CH2CH2CH2Cl\text{R Nu}+\text{Cl CH}_2\text{CH}_2\text{CH}_2\text{Cl}\rightarrow \text{R NH CH}_2\text{CH}_2\text{CH}_2\text{Cl}
  2. Reduction Reactions: The nitrogen atom in the tetrahydroisoquinoline ring can be reduced to form secondary or tertiary amines.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline is primarily linked to its interaction with neurotransmitter receptors in the central nervous system.

  1. Binding Affinity: The compound may exhibit affinity for serotonin receptors (5-HT), dopamine receptors (D), and sigma receptors (σ).
    • For example, studies suggest that modifications on the tetrahydroisoquinoline structure can enhance receptor binding and influence signaling pathways related to mood regulation and neuroprotection.

The specific interactions depend on the substituents on the isoquinoline ring and their spatial orientation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline include:

  • Melting Point: Not readily available in literature but typically falls within a range consistent with similar compounds.
  • Boiling Point: Estimated around 300 °C due to its complex structure.
  • Density: Approximately 1.05 g/cm³ (subject to variation based on purity).

Chemically, it is stable under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases.

Applications

Scientific Uses

The applications of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline are diverse:

  1. Pharmaceutical Research: Investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.
  2. Neuroscience Studies: Used in studies exploring neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter activity.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
Introduction to 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline in CNS Drug Discovery

Role of Tetrahydroisoquinoline Scaffolds in Multi-Receptor Ligand Design

The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in central nervous system (CNS) pharmacology due to its exceptional versatility in interacting with diverse neuroreceptors. This bicyclic system—comprising a benzene ring fused to a piperidine ring—provides a conformationally constrained framework that mimics endogenous neurotransmitter structures while enabling precise stereoelectronic modifications. The structural plasticity of the THIQ core allows medicinal chemists to systematically optimize substituents at multiple positions (N1, C3, C4, C6, and C7), facilitating the rational design of ligands targeting simultaneous modulation of dopaminergic, serotonergic, and adrenergic pathways [3] [7]. This multi-receptor engagement is critical for treating complex neuropsychiatric disorders like schizophrenia and depression, which involve dysregulation across multiple neurotransmitter systems rather than isolated pathways. The 3-chloropropyl modification at the N1 position—as seen in 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline—introduces a flexible alkyl tether terminating in a chlorine bioisostere, enabling enhanced interactions with hydrophobic pockets in receptor subtypes while maintaining favorable physiochemical properties for blood-brain barrier penetration [7].

Table 1: Receptor Binding Profiles of Representative THIQ Derivatives

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT7 Ki (nM)Selectivity Profile
THIQ Core (Unsubstituted)>50,000>50,000>50,000Inactive
2-(4-(Benzo[d]thiazol-2-yl)butyl)THIQ1671022Dual 5-HT1A/5-HT7/D2
2-(3-Chloropropyl)THIQNot reported2051375-HT7 Selective
Optimized Butyrophenone-THIQ804195Balanced Multi-receptor

Historical Context: Evolution of Atypical Antipsychotics and Antidepressants

The clinical trajectory of THIQ-based therapeutics began with natural alkaloids but rapidly expanded through synthetic innovations. Apomorphine, a THIQ derivative acting as a dopamine agonist, was among the earliest compounds used for Parkinson's disease (1870s), demonstrating the scaffold's inherent CNS bioavailability [3]. The mid-20th century witnessed the serendipitous discovery of the antipsychotic properties of chlorpromazine (a phenothiazine), which spurred targeted exploration of THIQ analogs. This led to the development of tetrabenazine (Xenazine®) for Huntington's chorea, leveraging THIQ's vesicular monoamine transporter (VMAT) inhibition [8]. The "atypical antipsychotic revolution" in the 1990s–exemplified by aripiprazole—demonstrated the therapeutic superiority of multi-receptor agents over selective D2 antagonists, reducing extrapyramidal symptoms while improving efficacy against negative symptoms and cognitive deficits [7]. Contemporary THIQ-based agents like lurbinectedin (Zepzelca®) further illustrate the scaffold's adaptability, now targeting oncogenic CNS targets while maintaining favorable CNS pharmacokinetics [3] [8]. This evolution underscores a paradigm shift from receptor-selective drugs toward polypharmacological agents where 2-(3-chloropropyl)-THIQ derivatives represent strategic innovations in this continuum.

Rationale for Structural Modifications in THIQ-Based Ligands

The strategic incorporation of the 3-chloropropyl moiety at the THIQ N1 position addresses three critical design challenges in CNS ligand optimization:

  • Conformational Flexibility: The propyl spacer (segment B) provides optimal distance (≈5.2–6.5 Å) between the protonatable THIQ nitrogen and the terminal chloro group, enabling simultaneous engagement with orthosteric and allosteric binding pockets in G protein-coupled receptors (GPCRs). Molecular modeling reveals that this distance corresponds to the ideal spatial separation observed in high-affinity 5-HT1A and D2 ligands [7].

  • Electrophilic Handle: The terminal chlorine atom serves as a versatile synthetic linchpin for further derivatization. It facilitates nucleophilic displacement reactions with heterocycles (e.g., benzothiazoles, imidazoles) or amines, enabling rapid generation of libraries targeting secondary binding sites. This approach was validated in the synthesis of dual 5-HT1A/5-HT7 ligands where chlorine displacement by benzothiazole dramatically enhanced 5-HT7 affinity (Ki = 37 nM vs. 2051 nM in precursor) [7].

  • Lipophilicity Optimization: Chlorine introduction increases calculated logP by ≈0.8 units, fine-tuning blood-brain barrier penetration while avoiding excessive hydrophobicity. The chloropropyl-THIQ derivatives exhibit optimal calculated properties (clogP 2.8–3.2; TPSA 12–30 Ų) within CNS drug space, contrasting with earlier THIQ analogs that required structural motifs like benzo[d]thiazole for potency but incurred high molecular weight penalties [1] [7].

Table 2: Structure-Activity Relationship Principles for N1-Modified THIQ Derivatives

Structural RegionKey ModificationsPharmacological ImpactRepresentative Compounds
Segment A (Terminus)Chlorine vs. benzothiazoleSwitches selectivity from 5-HT7 to D3 receptors1b, 1c, 1d [7]
Segment B (Spacer)Propyl vs. butyl chainOptimizes receptor docking geometry; n=3 ideal for D32-(3-chloropropyl) vs. 2-(4-chlorobutyl)
Segment C (THIQ Core)6,7-Dimethoxy vs. unsubstitutedEnhances 5-HT1A affinity 10-fold via H-bondingMC70 derivatives [4]
N-AlkylationLinear chloroalkyl vs. cyclic constraintBalances conformational freedom vs. receptor complementarityButyrophenone-THIQ hybrids

The segment-based optimization strategy—dividing the molecule into regions (A: terminus, B: spacer, C: THIQ core)—enables systematic improvement of target engagement. For example, replacing the chloropropyl terminus (Segment A) with substituted aryl groups converts 5-HT7 selectivity to potent D3 antagonism (Ki = 8.7 nM) [7]. Microwave-assisted synthesis—utilizing KI/K₂CO₃ in acetonitrile—further enhances the efficiency of these modifications, achieving high-yield N-alkylation (60–90%) within 60 minutes versus traditional 24–48 hour methods [3] [7]. This rational approach positions 2-(3-chloropropyl)-THIQ as a versatile intermediate synthon for next-generation multi-target ligands addressing unmet needs in depression, schizophrenia, and substance abuse disorders.

Properties

CAS Number

23486-20-6

Product Name

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-(3-chloropropyl)-3,4-dihydro-1H-isoquinoline

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2

InChI Key

GZQYOZZORQNPHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.